

3-Iodo-1H-pyrrolo[3,2-C]pyridine molecular weight

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Compound of Interest

Compound Name: **3-Iodo-1H-pyrrolo[3,2-C]pyridine**

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An In-Depth Technical Guide to **3-Iodo-1H-pyrrolo[3,2-c]pyridine**

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **3-Iodo-1H-pyrrolo[3,2-c]pyridine**. It consolidates critical information regarding its chemical properties, synthesis, reactivity, and applications, providing a foundation for its effective use in research and development.

Core Molecular Attributes

3-Iodo-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrrole ring fused to a pyridine ring, makes it a privileged scaffold in the design of biologically active molecules. The iodine atom at the 3-position of the pyrrole ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.

Physicochemical Properties

While experimental data for this specific isomer is not widely published, its core properties can be definitively established based on its elemental composition and inferred from closely related isomers.

Property	Value	Source / Method
Molecular Formula	C ₇ H ₅ IN ₂	Elemental Composition
Molecular Weight	244.04 g/mol	Calculation
CAS Number	877060-47-4	Chemical Abstract Service [1]
Appearance (Predicted)	Off-white to light yellow solid	Inferred from related azaindoles
Melting Point (°C)	Not available	Data for the isomeric 3-Iodo-1H-pyrrolo[2,3-b]pyridine is 190-194 °C [2]
Topological Polar Surface Area	28.7 Å ²	Computational
Synonyms	3-Iodo-5-azaindole	Isomer-specific nomenclature

The Strategic Importance in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its rigid bicyclic structure serves as an excellent framework for orienting pharmacophoric groups to achieve high-affinity binding to protein targets.

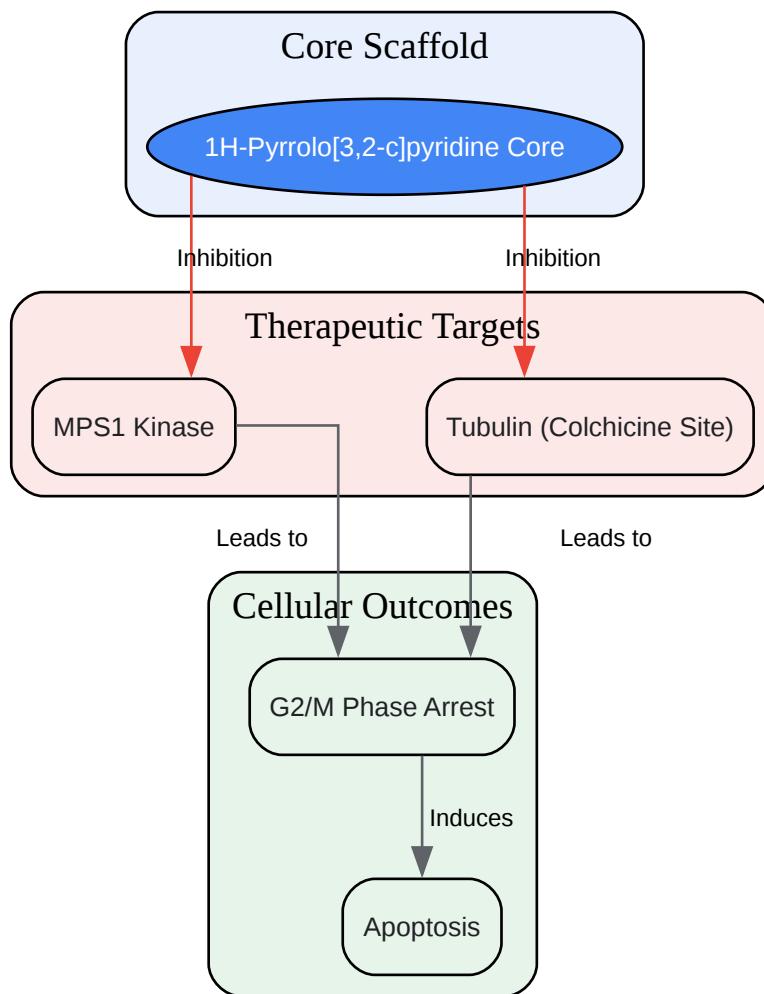
Mechanism of Action and Therapeutic Targets

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of key proteins involved in cell division and cancer progression.

- Monopolar Spindle 1 (MPS1) Kinase Inhibition: MPS1 is a critical component of the spindle assembly checkpoint, a cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant overexpression of MPS1 is common in many human cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in the design of potent and selective MPS1 inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[\[3\]](#)
- Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell structure, transport, and mitosis. Molecules that disrupt microtubule dynamics are among the most effective anticancer agents. Recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been

designed as novel inhibitors that bind to the colchicine site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.[4][5]

The following diagram illustrates the central role of the 1H-pyrrolo[3,2-c]pyridine scaffold in targeting these two critical pathways in oncology.



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Caption: Role of the 1H-pyrrolo[3,2-c]pyridine scaffold in cancer therapy.

Synthesis and Reactivity

The synthesis of **3-Iodo-1H-pyrrolo[3,2-c]pyridine** can be approached through a logical sequence involving the construction of the core azaindole ring system followed by regioselective iodination.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A common and effective strategy for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold begins with a substituted pyridine precursor. The following workflow outlines a validated approach.[4]



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Caption: Synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.

Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)[4]

- Oxidation: React commercially available 2-bromo-5-methylpyridine with m-chloroperbenzoic acid (m-CPBA) to obtain 2-bromo-5-methylpyridine-1-oxide.
- Nitration: Transform the N-oxide into 2-bromo-5-methyl-4-nitropyridine 1-oxide using fuming nitric acid in sulfuric acid.
- Enamine Formation: React the nitropyridine oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford the key enamine intermediate.
- Reductive Cyclization: Treat the enamine intermediate with iron powder in acetic acid to synthesize 6-bromo-1H-pyrrolo[3,2-c]pyridine.
- Debromination: The bromo-intermediate can then be carried forward or debrominated via catalytic hydrogenation to yield the parent 1H-pyrrolo[3,2-c]pyridine core.

Regioselective Iodination

With the core scaffold in hand, the introduction of iodine at the C3 position is the critical next step. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being a primary site for reaction.[6]

Protocol: Direct C-H Iodination (Proposed) This protocol is based on established methods for the iodination of related azaindoles.[7]

- Deprotonation: Dissolve 1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
- Base Treatment: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), at room temperature and stir to form the corresponding anion.
- Iodination: Add a solution of molecular iodine (I₂) in DMF dropwise to the reaction mixture.
- Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
- Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield **3-Iodo-1H-pyrrolo[3,2-c]pyridine**.

Spectroscopic Characterization (Predicted)

While a published spectrum for **3-Iodo-1H-pyrrolo[3,2-c]pyridine** is not readily available, its key spectroscopic features can be reliably predicted based on the analysis of its core structure and data from closely related derivatives.[\[5\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~11.0-12.0	br s	N-H (Pyrrole)	Typical chemical shift for a pyrrolic N-H, often broad.
~8.8-9.1	s	H7	Proton adjacent to pyridine nitrogen, deshielded.
~7.5-7.8	d	H4	Pyridine proton coupled to H2.
~7.2-7.4	s	H2	Pyrrole proton, singlet due to iodine at C3. Deshielded by adjacent N.
~6.7-7.0	d	H6	Pyridine proton coupled to H7.

¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of the fused heterocyclic system.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~145-150	C7a	Bridgehead carbon adjacent to pyridine nitrogen.
~140-144	C7	Carbon adjacent to pyridine nitrogen.
~130-135	C3a	Bridgehead carbon.
~125-128	C2	Pyrrole carbon adjacent to nitrogen.
~115-120	C6	Pyridine carbon.
~110-114	C4	Pyridine carbon.
~60-70	C3	Carbon bearing the iodine atom; significantly shielded by the heavy atom effect.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

- Molecular Ion (M^+): A prominent peak at $m/z = 244$ is expected, corresponding to the molecular weight of $C_7H_5IN_2$.
- Key Fragments: Fragmentation may involve the loss of iodine ($m/z = 117$) and characteristic cleavages of the bicyclic ring system.

Conclusion

3-Iodo-1H-pyrrolo[3,2-c]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established heterocyclic chemistry, and its strategic importance is underscored by the potent biological activities of its derivatives, particularly as inhibitors of MPS1 kinase and tubulin polymerization. This guide provides the foundational knowledge required for chemists to confidently incorporate this important scaffold into their research programs.

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